8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylic acid
Description
This compound features a spiro[4.5]decene core with an oxygen atom (1-oxa) and a nitrogen atom (8-aza) in the ring system. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at position 8 serves as a protective moiety, commonly used in peptide synthesis to shield amines during solid-phase synthesis . The carboxylic acid at position 3 enhances solubility in polar solvents and enables conjugation reactions. Its spirocyclic structure confers rigidity, which can influence binding specificity in biological systems .
Properties
IUPAC Name |
8-(9H-fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c26-22(27)16-13-24(30-14-16)9-11-25(12-10-24)23(28)29-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,13,21H,9-12,14-15H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQWRNBLDTUZQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C=C(CO2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylic acid (often abbreviated as Fmoc-Azaspiro) is a synthetic organic molecule notable for its potential biological activity. This compound has garnered attention in medicinal chemistry due to its structural features and implications in drug design, particularly in the development of peptide-based therapeutics.
- Molecular Formula : C21H23NO6
- Molecular Weight : 385.42 g/mol
- CAS Number : 166108-71-0
- Appearance : White to light yellow crystalline powder
- Purity : >97% (HPLC)
Biological Activity
The biological activity of Fmoc-Azaspiro is primarily linked to its interactions with various biological targets, including enzymes and receptors. Here are key findings from recent studies:
Enzyme Inhibition
Fmoc-Azaspiro has been investigated for its ability to inhibit specific enzymes, particularly those involved in cancer progression and other pathological conditions. For example:
- Poly(ADP-ribose) polymerase (PARP) Inhibition :
-
Kinase Activity :
- Preliminary studies suggest that Fmoc-Azaspiro may also interact with various kinases, potentially influencing signaling pathways relevant to cell proliferation and survival.
Antitumor Activity
The compound has been evaluated for its antitumor properties in various cancer models:
- Breast Cancer Models :
Case Studies
Several case studies highlight the therapeutic potential of Fmoc-Azaspiro and related compounds:
- Study on BRCA1/2 Mutant Cancers :
-
Mechanistic Studies :
- Mechanistic investigations revealed that these compounds induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, further supporting their role as anticancer agents.
Data Table: Summary of Biological Activities
Scientific Research Applications
Drug Development
The compound's structure allows it to serve as a scaffold for the development of new pharmaceuticals. Its ability to form stable interactions with biological targets is crucial for the design of effective drugs.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, modifications to the Fmoc group have been shown to enhance cytotoxicity against various cancer cell lines, making it a candidate for further investigation in cancer therapy .
Peptide Synthesis
The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides with high purity and yield.
Case Study: Synthesis of Bioactive Peptides
Research has demonstrated that using 8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylic acid as a building block facilitates the synthesis of bioactive peptides that can act as enzyme inhibitors or receptor ligands.
Bioconjugation
The compound's reactive functional groups enable it to be used in bioconjugation processes, which are essential for creating targeted drug delivery systems.
Case Study: Targeted Drug Delivery
In one study, researchers successfully conjugated this compound with antibody fragments, resulting in targeted delivery systems that improved therapeutic efficacy while reducing side effects in animal models .
Comparison with Similar Compounds
Structural Variations in Spirocyclic Fmoc-Protected Compounds
The following table summarizes key structural differences and similarities:
Key Differences and Implications
Analytical Techniques
Q & A
Basic: What are the recommended storage and handling protocols for this compound to maintain stability?
Answer:
The compound should be stored as a powder at -20°C , where it remains stable for up to 3 years . For short-term use, storage at 4°C is acceptable for up to 2 years . Solutions in solvents (e.g., DMSO) should be stored at -20°C and used within 1 month to prevent degradation. Handling requires gloves, face shields, and lab coats to avoid dermal or inhalation exposure, as acute toxicity (Category 4) has been reported for similar Fmoc-protected compounds .
Advanced: How can researchers reconcile discrepancies in solubility data between in vitro and in vivo studies?
Answer:
Discrepancies often arise due to solvent polarity and experimental conditions. For example, in vitro studies may report 100 mg/mL solubility in DMSO (281.42 mM) with sonication, while in vivo formulations in aqueous buffers might require lower concentrations (≥2.5 mg/mL) to maintain clarity . Methodological adjustments include:
- Pre-sonication to disrupt crystalline aggregates.
- Co-solvent systems (e.g., PEG-400 or cyclodextrins) to enhance aqueous solubility.
- Validation via dynamic light scattering (DLS) to monitor colloidal stability.
Basic: What safety measures are critical during synthesis and purification?
Answer:
- Engineering controls : Use fume hoods and closed systems to minimize inhalation risks (acute toxicity: Category 4 for oral/dermal/inhalation) .
- Personal protective equipment (PPE) : Nitrile gloves, EN 166-certified goggles, and flame-resistant lab coats .
- Waste disposal : Contaminated gloves/solvents must be treated as hazardous waste due to potential mutagenic byproducts .
Advanced: What strategies are used to assign the absolute configuration of spirocyclic centers in this compound?
Answer:
- NOESY NMR : Correlates spatial proximity of protons (e.g., tert-butyl groups to cyclopentane fragments) to infer stereochemistry .
- Chemical shift anisotropy (CSA) calculations : Computational modeling of δ(RS) values for protons near chiral centers validates proposed configurations .
- X-ray crystallography : Resolves ambiguous NMR data by providing explicit bond angles and torsion parameters (e.g., spiro ring puckering) .
Basic: What synthetic routes optimize yield for Fmoc-protected spirocyclic amino acids?
Answer:
Key parameters include:
- Reagent selection : Use of carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) for Fmoc coupling to minimize racemization .
- Temperature control : Reactions conducted at 0–4°C to stabilize intermediates.
- Solvent choice : Dichloromethane (DCM) or DMF for improved solubility of spirocyclic intermediates .
- Purification : Reverse-phase HPLC with C18 columns to separate diastereomers .
Advanced: How does ring puckering influence the conformational dynamics of the spiro[4.5]decene system?
Answer:
- Puckering coordinates : Defined via Cremer-Pople parameters (amplitude , phase ) to quantify non-planarity .
- Pseudorotation barriers : Calculated using DFT to assess energy minima for different puckered states (e.g., envelope vs. twist conformers) .
- Biological implications : Conformational flexibility may affect binding to target proteins, as seen in analogous spirocyclic kinase inhibitors .
Advanced: How should researchers address conflicting spectroscopic data during structural characterization?
Answer:
- Multi-technique validation : Combine / NMR, IR (for carbonyl stretches), and high-resolution mass spectrometry (HRMS) .
- Crystallographic refinement : Resolve ambiguities in NOE-derived models by obtaining single-crystal X-ray data .
- Dynamic NMR : Analyze temperature-dependent splitting to identify fluxional behavior in spiro rings .
Advanced: What biological hypotheses are suggested by structural analogs of this compound?
Answer:
- Enzyme inhibition : Analogous Fmoc-spiro compounds show activity against proteases and kinases due to rigid, shape-persistent scaffolds .
- Neuroprotection : Spirocyclic amino acids may mimic natural neurotransmitters (e.g., GABA analogs) .
- Metabolic modulation : Preclinical studies suggest interactions with mitochondrial dehydrogenases, though target validation requires knockout models or cryo-EM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
